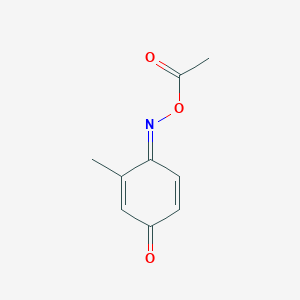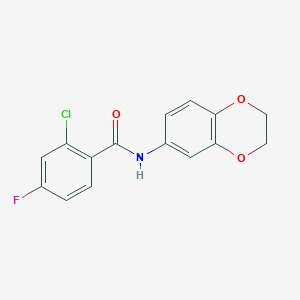![molecular formula C16H19Cl2NO2 B5289940 {4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5289940.png)
{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride, also known as Rauwolscine, is a natural alkaloid that is found in various plant species. It is a potent α2-adrenergic receptor antagonist that has been used in scientific research for its ability to block the effects of norepinephrine, which is a neurotransmitter that regulates various physiological functions in the body.
作用機序
{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride is a potent α2-adrenergic receptor antagonist that blocks the effects of norepinephrine on the α2-adrenergic receptors. Norepinephrine is a neurotransmitter that regulates various physiological functions in the body, including blood pressure, heart rate, and digestion. By blocking the effects of norepinephrine, this compound can affect these physiological functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase blood pressure and heart rate, which can be beneficial in the treatment of hypotension. It has also been found to have antidepressant and anxiolytic effects, which can be beneficial in the treatment of depression and anxiety disorders. In addition, it has been found to have potential therapeutic applications in the treatment of erectile dysfunction.
実験室実験の利点と制限
{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has several advantages for lab experiments. It is a potent and selective α2-adrenergic receptor antagonist that can be used to study the role of norepinephrine in the regulation of various physiological functions in the body. However, its use is limited by its potential side effects, including increased blood pressure and heart rate. In addition, its use is restricted due to its classification as a controlled substance.
将来の方向性
There are several future directions for the use of {4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride in scientific research. One potential direction is the development of new therapeutic applications for the treatment of various diseases, including hypertension, depression, and erectile dysfunction. Another potential direction is the development of new tools to study the role of norepinephrine in the regulation of various physiological functions in the body. Finally, the development of new α2-adrenergic receptor antagonists with improved selectivity and fewer side effects is an important area of future research.
合成法
{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride can be synthesized from yohimbine, which is a natural alkaloid found in the bark of the African yohimbe tree. The synthesis process involves the conversion of yohimbine to 11-hydroxy yohimbine, followed by the conversion of 11-hydroxy yohimbine to this compound. The final product is obtained in the form of a white crystalline powder that is soluble in water.
科学的研究の応用
{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has been widely used in scientific research for its ability to block the effects of norepinephrine. It has been shown to have potential therapeutic applications in the treatment of various diseases, including hypertension, depression, and erectile dysfunction. In addition, it has been used as a tool in neuroscience research to study the role of norepinephrine in the regulation of various physiological functions in the body.
特性
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c1-18-10-12-7-8-15(16(9-12)19-2)20-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJWKLVBNDYGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5289868.png)
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)

![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5289896.png)
![rel-(4aS,8aR)-6-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5289898.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5289906.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5289930.png)
![1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5289937.png)
![7-acetyl-6-(2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289941.png)
![ethyl 4-({[1-(propylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5289946.png)

![2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5289960.png)
